2-(propan-2-yl)benzohydrazide
Description
2-(Propan-2-yl)benzohydrazide is a benzohydrazide derivative characterized by a propan-2-yl (isopropyl) substituent at the 2-position of the benzohydrazide core. Benzohydrazides are widely studied for their biological and pharmacological properties, including cholinesterase inhibition, antimicrobial activity, and corrosion inhibition . The structural flexibility of benzohydrazides allows for diverse modifications, enabling targeted applications. For instance, substitutions on the aromatic ring or hydrazide moiety can significantly alter electronic, steric, and solubility properties, thereby modulating biological efficacy .
Properties
CAS No. |
69095-89-2 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Conventional Method: The synthesis of 2-(propan-2-yl)benzohydrazide can be achieved by reacting methyl benzoate with hydrazine hydrate.
Microwave Method: An alternative method involves the use of microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the conventional method due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(propan-2-yl)benzohydrazide can undergo oxidation reactions to form corresponding benzoyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoyl derivatives, hydrazine derivatives, and substituted benzohydrazides .
Scientific Research Applications
2-(propan-2-yl)benzohydrazide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It modulates transcriptional activation by steroid receptors and acts as a coactivator for certain genes. This modulation leads to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Enzyme Inhibition
- Methoxy Substituents : Acylhydrazones with methoxy (OMe) groups at the 2-, 3-, or 4-positions of the benzohydrazide moiety exhibit selective butyrylcholinesterase (BuChE) inhibition. Compound 9i (3-OMe substitution) showed the highest potency (IC50 = 9.6 µM), while 2-OMe (9h ) and 4-OMe (9j ) derivatives were less effective (IC50 = 16.4 µM and 14.06 µM, respectively) .
- Thiophene Moiety : 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide demonstrated corrosion inhibition in acidic environments, with adsorption governed by both physical and chemical interactions .
Antimicrobial and Antioxidant Activity
- E-Stilbene Azomethines : Derivatives like 5g (4-nitrobenzylidene) exhibited superior antimicrobial activity against Staphylococcus aureus compared to cefradine, while 5e (4-hydroxybenzylidene) showed potent antioxidant effects (DPPH IC50 = 22 µg/mL) .
Impact of Substituent Position
Positional isomerism critically influences activity. For example:
- Ortho vs. Para Substitution : 2-Methoxybenzohydrazide derivatives (e.g., 17d ) had lower melting points (224–226°C) compared to 4-nitro derivatives (17c , 256–258°C), suggesting steric and electronic differences .
Physicochemical Properties
Structural Analogues
- Sulfonamide Derivatives : Ortho-substituted sulfonamide benzohydrazides exhibit dual acetylcholinesterase (AChE) and BuChE inhibition, contrasting with the selectivity of methoxy-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
